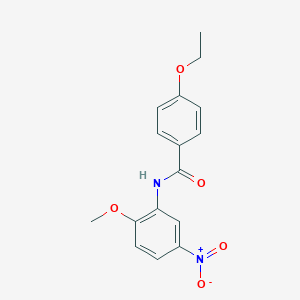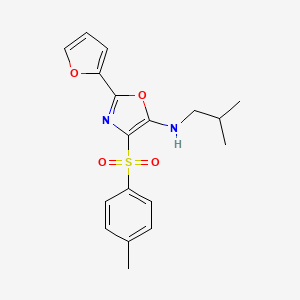
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide is an intriguing synthetic compound featuring a complex structure that includes both pyridazinone and thiazole moieties. This compound's unique architecture allows it to interact with a range of biological and chemical environments, making it an object of study in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide typically involves a multi-step process. The starting materials include cyclopropyl-containing compounds and pyridazinone derivatives. The synthetic route may proceed as follows: first, cyclopropylamine is reacted with pyridazinone under basic conditions to form the intermediate 3-cyclopropyl-6-oxopyridazin-1(6H)-ylamine. This intermediate then undergoes condensation with a thiazole derivative, specifically 4-cyclopropylthiazol-2-ylpropanoic acid, under dehydrating conditions to yield the final product.
Industrial Production Methods: Industrial synthesis of this compound scales up the laboratory protocols while ensuring adherence to safety and environmental regulations. Large-scale reactors and optimized catalytic systems may be employed to enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including substitution, oxidation, and reduction. Its reactivity is influenced by the presence of the cyclopropyl and pyridazinone groups, which are prone to nucleophilic substitution and electrophilic addition reactions.
Common Reagents and Conditions: Some typical reagents used in reactions involving this compound include hydrogenating agents for reduction (such as palladium on carbon), oxidizing agents like potassium permanganate, and nucleophiles like amines and halides. Standard conditions such as room temperature and atmospheric pressure are often sufficient, though specific reactions may require elevated temperatures or pressures.
Major Products: The products formed from these reactions vary but can include reduced or oxidized derivatives, substituted analogs, and ring-opened compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a building block for creating more complex molecules, due to its versatile reactivity and stability. Researchers explore its potential as a ligand in coordination chemistry and as a precursor in polymer synthesis.
Biology: Its unique structure allows it to interact with various biological molecules, providing a basis for studying its effects on cellular processes. It may be investigated as a potential enzyme inhibitor or as a probe in biochemical assays.
Medicine: In the medical field, this compound's interactions with biological targets make it a candidate for drug development. Researchers may explore its efficacy as an anti-inflammatory, anti-cancer, or anti-microbial agent.
Industry: In the industrial realm, this compound's stability and reactivity make it suitable for use in the synthesis of specialty chemicals, agrochemicals, and advanced materials.
Wirkmechanismus
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. Its structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target proteins. The cyclopropyl groups and pyridazinone moiety are crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide stands out due to the combined presence of both cyclopropyl and thiazole groups. Similar compounds may include:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)propanamide
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-cyclopropylthiazol-2-yl)propanamide
These similar compounds differ mainly in the nature and position of substituents on the pyridazinone and thiazole rings, which can significantly influence their reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-cyclopropyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-9(20-14(21)7-6-12(19-20)10-2-3-10)15(22)18-16-17-13(8-23-16)11-4-5-11/h6-11H,2-5H2,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZVEFPJYWKCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride](/img/structure/B2700339.png)

![(3-Nitrophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2700344.png)



![N-(2-ethylphenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2700351.png)



![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2700355.png)

![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide](/img/structure/B2700358.png)
![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700361.png)
